molecular formula C6H2Cl2F3NO2S B14834750 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B14834750
M. Wt: 280.05 g/mol
InChI Key: AVZXZEXKCLYKQT-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is an organofluorine compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications. The presence of both chlorine and sulfonyl chloride groups enhances its reactivity, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the chlorination of 4-(trifluoromethyl)pyridine followed by sulfonylation. One common method includes the reaction of 4-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and sulfonyl chloride groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Uniqueness: 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both chlorine and sulfonyl chloride groups, which enhance its reactivity and versatility in organic synthesis. The trifluoromethyl group further distinguishes it by providing additional stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C6H2Cl2F3NO2S

Molecular Weight

280.05 g/mol

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H2Cl2F3NO2S/c7-4-1-3(6(9,10)11)2-5(12-4)15(8,13)14/h1-2H

InChI Key

AVZXZEXKCLYKQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)C(F)(F)F

Origin of Product

United States

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